molecular formula C5H5F3N2O2S B13518482 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide

Cat. No.: B13518482
M. Wt: 214.17 g/mol
InChI Key: CQLFLWBALXHXDB-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, along with a sulfonamide functional group. This compound is of significant interest in various fields due to its unique chemical properties, which include high stability and reactivity. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making this compound a valuable molecule in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of pyrrole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper or palladium . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and catalysts is emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The sulfonamide group can form strong hydrogen bonds with the target, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide is unique due to the combination of the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule in various research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O2S/c6-5(7,8)4-1-3(2-10-4)13(9,11)12/h1-2,10H,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLFLWBALXHXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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